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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzaldehyde

Cat. No.: B074664

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-6-methylbenzaldehyde (CsH7CIO), a key intermediate in various chemical syntheses.
The document is intended for researchers, scientists, and professionals in drug development,
offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

2-Chloro-6-methylbenzaldehyde possesses a substituted benzene ring, which dictates its
characteristic spectral features. The presence of an aldehyde group, a methyl group, and a
chlorine atom on the aromatic ring leads to a distinct pattern in its NMR, IR, and mass spectra,
allowing for its unambiguous identification and characterization.

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Chloro-6-methylbenzaldehyde is expected to show distinct
signals for the aldehydic proton, the aromatic protons, and the methyl protons. The substitution
pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons.
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~10.4 Singlet 1H Aldehyde (-CHO)
~7.3-7.5 Multiplet 3H Aromatic (H3, H4, H5)
~2.6 Singlet 3H Methyl (-CHs)

Note: Predicted values based on typical chemical shifts for substituted benzaldehydes.

3C NMR Spectroscopy

The 13C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms

in the molecule. The chemical shifts are influenced by the nature of the substituents.

Chemical Shift (8) (ppm)

Assignment

~192 C7 (Aldehyde C=0)
~140 C6 (C-CHs)

~135 C2 (C-Cl)

~133 C4

~131 C5

~129 C1

~126 C3

~19 C8 (Methyl -CHs)

Note: Predicted values based on data from structurally similar compounds such as 2-

methylbenzaldehyde and 2-chloro-6-methylaniline.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 2-Chloro-6-methylbenzaldehyde will be characterized by the stretching and
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bending vibrations of its constituent bonds.

Wavenumber (cm~?) Intensity Assignment

~3050-3100 Medium Aromatic C-H Stretch

~2920-2980 Medium Methyl C-H Stretch

2820, ~2720 - Aldehyde C-H Stretch (Fermi
doublet)

~1700 Strong Aldehyde C=0 Stretch

~1570, ~1460 Medium-Strong Aromatic C=C Stretch

~750-800 Strong C-CI Stretch

Note: Predicted values based on characteristic IR absorption frequencies for substituted
aromatic aldehydes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (EI) mass spectrum of 2-Chloro-6-methylbenzaldehyde
is expected to show a molecular ion peak and several characteristic fragment ions.

miz Proposed Fragment
154/156 [M]* (Molecular ion)
153/155 [M-H]*

125/127 [M-CHOJ*

119 [M-CIJ*

91 [C7H7]*

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate 3:1
intensity ratio.[1] The top three peaks observed in the GC-MS analysis are m/z 153, 154, and
125.[2]
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Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data.

NMR Spectroscopy

A solution of 2-Chloro-6-methylbenzaldehyde is prepared by dissolving 5-25 mg of the solid
in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCls), in
a clean NMR tube. The solution must be homogeneous and free of any solid particles. The
spectrum is then acquired on an NMR spectrometer, typically operating at a frequency of 300
MHz or higher for *H NMR. The data is processed, which includes Fourier transformation,
phase correction, and baseline correction. Chemical shifts are referenced to the residual
solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or Attenuated
Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry
potassium bromide (KBr) and pressed into a thin, transparent disk. For ATR, a small amount of
the solid is placed directly on the ATR crystal. The spectrum is recorded using an FTIR
spectrometer, typically in the range of 4000-400 cm~1.

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation and purification. In the ion source, the molecules are
ionized, typically by electron impact (El). The resulting ions are then accelerated and separated
based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the
abundance of each ion, generating a mass spectrum.

General Spectroscopic Analysis Workflow

Introduce to
Sample Preparation Spectrometer > Data Acquisition Raw Data Data Processing Processed Spectrum Spectral Interpretation Assigned Data »| Structure Elucidation
(Dissolution/Pelletizing) (NMR/IR/MS) (FT/Baseline Correction) (Peak Assignment)
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Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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